N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide
Description
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide is a dibenzo[b,f][1,4]oxazepine derivative featuring a 10-ethyl group, an 11-oxo moiety, and a 2-phenoxyacetamide substituent.
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-2-25-19-10-6-7-11-21(19)29-20-13-12-16(14-18(20)23(25)27)24-22(26)15-28-17-8-4-3-5-9-17/h3-14H,2,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITASFBYQNCRDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 418.449 g/mol. It typically exhibits a purity of around 95% in research applications.
Research indicates that this compound may act as a selective inhibitor of the dopamine D2 receptor, which is crucial in various neurological functions and disorders. This inhibition could lead to therapeutic effects in conditions such as schizophrenia and Parkinson's disease .
Antimicrobial Activity
Preliminary studies have suggested that compounds similar to this compound exhibit antimicrobial properties. For instance, related compounds have shown significant potency against various bacterial strains with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens like E. coli and S. aureus .
Cytotoxicity and Antiproliferative Effects
Studies have demonstrated that this compound may possess cytotoxic properties. In vitro assays reveal that it can induce apoptosis in cancer cell lines, suggesting its potential use as an anticancer agent. The compound's efficacy was compared to standard chemotherapeutic agents, showing promising results in inhibiting cell proliferation .
Table 1: Biological Activity Overview
| Activity | Effect | Reference |
|---|---|---|
| Dopamine D2 Inhibition | Selective inhibition | |
| Antimicrobial | Effective against E. coli, S. aureus | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Notable Research Findings
- Dopamine Receptor Studies : A study published in a patent highlighted the compound's role as a selective D2 receptor inhibitor, which could be beneficial for treating neurological disorders .
- Antimicrobial Potency : Research indicated that related compounds demonstrated MIC values ranging from 0.073 to 0.125 mg/ml against resistant bacterial strains, showcasing the potential for developing new antimicrobial agents .
- Cytotoxic Effects : In vitro studies showed that the compound could effectively reduce cell viability in cancer cell lines compared to control groups, indicating its potential as an anticancer drug .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs based on structural features, synthetic pathways, and biological activity:
Key Observations:
Core Heteroatom Differences :
- The target compound and its oxazepine analogs (e.g., BT2, 8a) contain an oxygen atom in the seven-membered ring, whereas thiazepine derivatives (e.g., ML304) feature sulfur. This substitution alters electronic properties and bioavailability. Thiazepines often exhibit higher metabolic stability but lower solubility compared to oxazepines .
Substituent Position and Bioactivity :
- Position 2-substituted oxazepines (e.g., BT2, F731-0085) are associated with anti-inflammatory and CNS-targeted activity, while position 7 analogs (e.g., 8a) may prioritize different binding pockets due to spatial orientation .
Synthetic Yields and Conditions :
- Amide coupling reactions (e.g., for 8a) typically yield 37–48% under similar conditions (DMF, NaH, room temperature), suggesting that the target compound’s synthesis may require optimization for higher efficiency .
Biological Potency :
- Thiazepine derivatives like ML304 and SBI-0797750 highlight the impact of structural optimization, with IC50 values improving from 889 nM to 35 nM through substituent modification .
Research Findings and Implications
- Positional Isomerism : Substitution at position 2 (target compound, BT2) versus position 7 (8a) may dictate receptor selectivity. For example, BT2’s carbamate group at position 2 shows anti-inflammatory effects, while 8a’s phenylacetamide at position 7 lacks reported activity in this domain .
- Heteroatom Impact : Thiazepines (S) generally exhibit stronger van der Waals interactions but higher lipophilicity than oxazepines (O), influencing their pharmacokinetic profiles .
Q & A
Q. How can the synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide be optimized for yield and purity?
- Methodological Answer : Synthesis optimization should focus on stepwise functionalization of the dibenzo[b,f][1,4]oxazepinone core. For example, introduce the ethyl group at the 10-position via alkylation using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C) . Subsequent coupling of 2-phenoxyacetic acid to the 2-amino group can employ carbodiimide-based reagents (e.g., DCC/DMAP in dichloromethane) with inert gas purging to minimize side reactions . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography using gradient elution. Yield improvements (>75%) are achievable by controlling stoichiometry (1.2 equivalents of acylating agent) and reaction time (12–16 hours) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions. Key signals include the oxazepinone carbonyl (δ ~170 ppm in ¹³C NMR) and phenoxyacetamide protons (δ 4.5–5.0 ppm for the CH₂ group) .
- X-ray Crystallography : Resolve ambiguous connectivity (e.g., ethyl group orientation) by growing single crystals via slow evaporation in ethanol/water (70:30). Compare bond angles/torsion angles with similar dibenzooxazepinones (e.g., C12–N1–C1 angle ≈ 120°) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₃H₂₀N₂O₄) with <2 ppm error .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties and target binding affinity?
- Methodological Answer :
- Pharmacokinetics : Use QSAR models (e.g., SwissADME) to estimate logP (~3.2), solubility (≈20 µM), and CYP450 inhibition. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .
- Target Docking : Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., HDACs or kinases). Parameterize the ligand using DFT-optimized geometries (B3LYP/6-31G*) and compare binding poses with known inhibitors (RMSD <2.0 Å) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Replicate results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) that may explain discrepancies .
- Cell Line Authentication : Confirm cell line identity (STR profiling) and monitor mycoplasma contamination to ensure assay reproducibility .
Q. How can reaction mechanisms for key synthetic steps (e.g., acylation) be elucidated?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated reagents to identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure) .
- In Situ FTIR : Monitor carbonyl stretching frequencies (1650–1750 cm⁻¹) to detect intermediate formation (e.g., active esters) during acylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
